molecular formula C20H29FN2O2 B12995863 tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B12995863
M. Wt: 348.5 g/mol
InChI Key: SEDSWVUSRLMSCS-KRWDZBQOSA-N
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Description

tert-Butyl ®-1-(4-fluorophenyl)-3,9-diazaspiro[55]undecane-3-carboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its spirocyclic structure may allow it to bind to specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, tert-Butyl ®-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of tert-Butyl ®-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
  • tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Uniqueness

tert-Butyl ®-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H29FN2O2

Molecular Weight

348.5 g/mol

IUPAC Name

tert-butyl (5R)-5-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C20H29FN2O2/c1-19(2,3)25-18(24)23-13-10-20(8-11-22-12-9-20)17(14-23)15-4-6-16(21)7-5-15/h4-7,17,22H,8-14H2,1-3H3/t17-/m0/s1

InChI Key

SEDSWVUSRLMSCS-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)[C@@H](C1)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)C3=CC=C(C=C3)F

Origin of Product

United States

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